molecular formula C11H24O4 B3204244 1,9-Nonanediol, monoacetate CAS No. 103109-24-6

1,9-Nonanediol, monoacetate

Cat. No.: B3204244
CAS No.: 103109-24-6
M. Wt: 220.31 g/mol
InChI Key: UBOXGKWIWNNANI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,9-Nonanediol, monoacetate is an organic compound with the molecular formula C11H22O3. It is a derivative of 1,9-Nonanediol, where one of the hydroxyl groups is acetylated. This compound is used in various chemical syntheses and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,9-Nonanediol, monoacetate can be synthesized through the acetylation of 1,9-Nonanediol. The reaction typically involves the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to ensure selective acetylation of one hydroxyl group.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

1,9-Nonanediol, monoacetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed back to 1,9-Nonanediol and acetic acid in the presence of water and an acid or base catalyst.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Hydrolysis: 1,9-Nonanediol and acetic acid.

    Oxidation: Nonanoic acid or nonanone derivatives.

    Reduction: 1,9-Nonanediol.

Scientific Research Applications

1,9-Nonanediol, monoacetate is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of polymers and other complex molecules.

    Biology: In the study of enzyme-catalyzed reactions involving ester bonds.

    Medicine: Potential use in drug delivery systems due to its ability to undergo controlled hydrolysis.

    Industry: Used in the production of fragrances, flavors, and plasticizers.

Mechanism of Action

The mechanism of action of 1,9-Nonanediol, monoacetate involves its ability to undergo hydrolysis, oxidation, and reduction reactions. These reactions are facilitated by the presence of specific enzymes or chemical reagents that target the ester bond or the hydroxyl groups. The molecular targets include esterases and oxidoreductases, which catalyze the conversion of the compound into its respective products.

Comparison with Similar Compounds

Similar Compounds

    1,9-Nonanediol: The parent compound with two hydroxyl groups.

    1,8-Octanediol: A similar diol with one less carbon atom.

    1,10-Decanediol: A similar diol with one more carbon atom.

Uniqueness

1,9-Nonanediol, monoacetate is unique due to its selective acetylation, which imparts different chemical properties compared to its parent compound and other similar diols. The presence of the ester group allows for specific reactions and applications that are not possible with the unmodified diols.

Properties

IUPAC Name

acetic acid;nonane-1,9-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2.C2H4O2/c10-8-6-4-2-1-3-5-7-9-11;1-2(3)4/h10-11H,1-9H2;1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOXGKWIWNNANI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C(CCCCO)CCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60761281
Record name Acetic acid--nonane-1,9-diol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60761281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103109-24-6
Record name Acetic acid--nonane-1,9-diol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60761281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,9-Nonanediol, monoacetate
Reactant of Route 2
1,9-Nonanediol, monoacetate
Reactant of Route 3
1,9-Nonanediol, monoacetate
Reactant of Route 4
1,9-Nonanediol, monoacetate
Reactant of Route 5
1,9-Nonanediol, monoacetate
Reactant of Route 6
1,9-Nonanediol, monoacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.